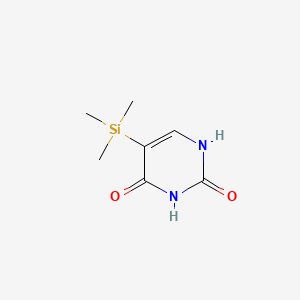
5-Trimethylsilyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trimethylsilyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a trimethylsilyl group at the 5-position of the uracil ring. The molecular formula of this compound is C7H12N2O2Si, and it has a molar mass of 184.27 g/mol . This modification imparts unique chemical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylsilyluracil typically involves the introduction of a trimethylsilyl group to the uracil ring. One common method is the reaction of uracil with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Trimethylsilyluracil undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, although the trimethylsilyl group generally remains intact.
Hydrolysis: In the presence of water or acidic conditions, the trimethylsilyl group can be hydrolyzed to yield uracil.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives can be formed.
Hydrolysis Product: Uracil is the primary product of hydrolysis.
Applications De Recherche Scientifique
5-Trimethylsilyluracil has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Trimethylsilyluracil involves its interaction with biological molecules. The trimethylsilyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. Once inside the cell, it can undergo enzymatic conversion to active metabolites that interfere with nucleic acid synthesis. This mechanism is similar to that of other nucleobase analogs used in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Methyluracil: Known for its role in DNA methylation and gene regulation.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position and are studied for their antiviral properties.
Uniqueness: 5-Trimethylsilyluracil is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability under certain conditions. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
59523-07-8 |
|---|---|
Formule moléculaire |
C7H12N2O2Si |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
5-trimethylsilyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2Si/c1-12(2,3)5-4-8-7(11)9-6(5)10/h4H,1-3H3,(H2,8,9,10,11) |
Clé InChI |
ZBCOQAVPBYMQCH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


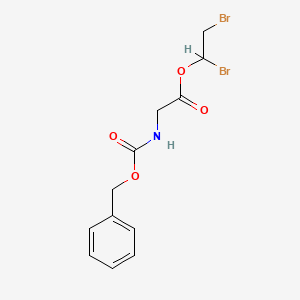


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
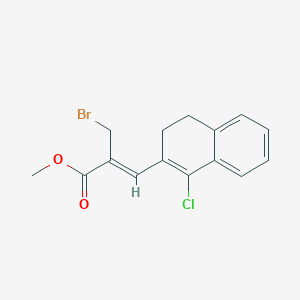

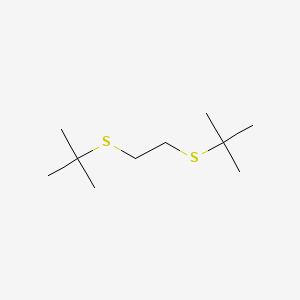
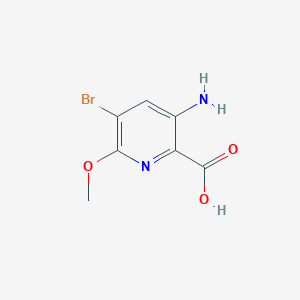
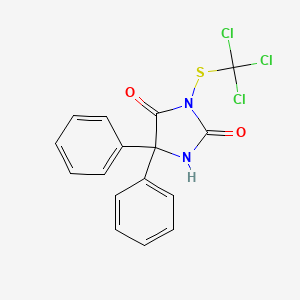
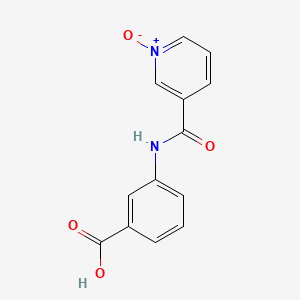
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
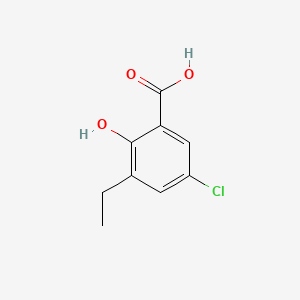
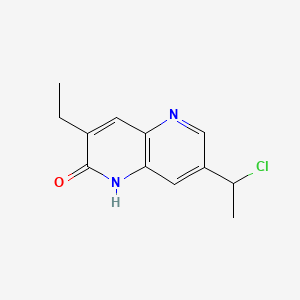
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
